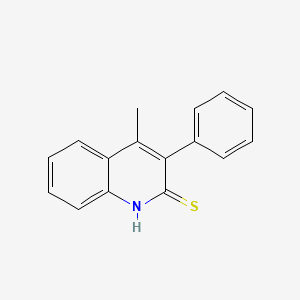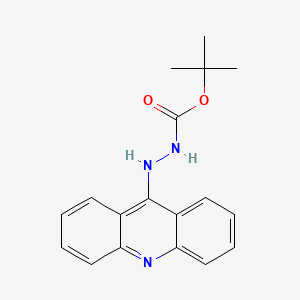
MeNH-PEG4-NHMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is a chemical compound with the molecular formula C12H28N2O4. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure. This compound is known for its versatility and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of polyethylene glycol with dimethylamine. The process can be summarized as follows:
Starting Materials: Polyethylene glycol and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, typically under an inert atmosphere to prevent oxidation. The temperature is maintained between 50-100°C.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix polyethylene glycol and dimethylamine under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions and yield.
Automated Purification: Advanced purification systems are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and ethers.
科学的研究の応用
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a cross-linker in polymer chemistry.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and as a stabilizer in various formulations.
作用機序
The mechanism of action of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to interact with various molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and interact with polar molecules. In biological systems, it can modify proteins and nucleic acids, affecting their function and stability. The compound’s ability to form stable conjugates makes it useful in drug delivery, where it can enhance the solubility and bioavailability of therapeutic agents.
類似化合物との比較
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Similar structure but lacks the dimethyl groups.
Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and functional groups.
N,N’-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine: A closely related compound with slight structural variations.
Uniqueness
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
72236-27-2 |
|---|---|
分子式 |
C12H28N2O4 |
分子量 |
264.36 g/mol |
IUPAC名 |
N-methyl-2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C12H28N2O4/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h13-14H,3-12H2,1-2H3 |
InChIキー |
ABBOMYUJVDTGJP-UHFFFAOYSA-N |
正規SMILES |
CNCCOCCOCCOCCOCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)



![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)







![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

